molecular formula C14H18N4O2S B2424950 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea CAS No. 1705995-79-4

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Cat. No. B2424950
CAS RN: 1705995-79-4
M. Wt: 306.38
InChI Key: LUWMYUWNJCYNRN-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as THP-PYZ-UREA and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, where the gel's properties are influenced by the anion present. This discovery highlights the substance's utility in creating materials with tunable physical properties, which could be important for applications ranging from drug delivery to materials science. The study demonstrates the absence of urea⋯urea hydrogen bonding, suggesting unique gelation mechanisms compared to traditional bis(urea) gelators (Lloyd & Steed, 2011).

Hydrogel Morphology and Rheology

The morphology and rheology of hydrogels formed by specific urea compounds can be precisely controlled by the choice of anion, showcasing the potential for creating customized gel materials. This capability is crucial for developing new biomaterials and for applications in tissue engineering, where the physical properties of hydrogels can significantly affect their performance (Lloyd & Steed, 2011).

Multicomponent Synthesis Utilizing Urea

Urea serves as an eco-friendly organo-catalyst in a facile multicomponent synthesis of pharmaceutically relevant heterocycles, including 2-amino-3-cyano-4H-pyrans and pyran-annulated compounds. This approach underscores urea's role in promoting sustainable chemical processes, offering a low-cost and environmentally benign alternative to traditional catalysts in the synthesis of complex organic molecules (Brahmachari & Banerjee, 2014).

Green Synthesis in Ionic Liquids

Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide, have been identified as green solvents for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, using urea as a reactant. This highlights the role of ionic liquids in enhancing the efficiency and environmental friendliness of chemical syntheses, offering advantages such as non-toxicity, high yield, and simple purification processes (Sudhan et al., 2016).

Anticancer Potential of Pyrazole Derivatives

Pyrazole derivatives have been investigated for their anticancer properties, with studies indicating potential efficacy against human microsomal prostaglandin E synthase 1. This research expands the understanding of pyrazole-based compounds in medicinal chemistry, potentially leading to new therapeutic agents for cancer treatment (Thomas et al., 2019).

properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-14(17-13-2-1-7-21-13)16-12-8-15-18(10-12)9-11-3-5-20-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWMYUWNJCYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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